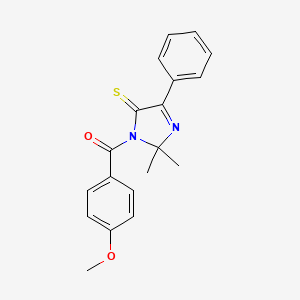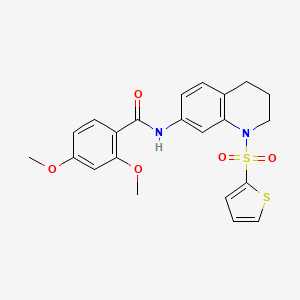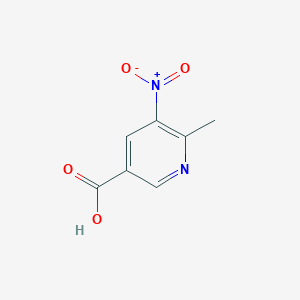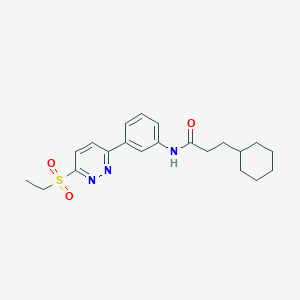
(2,2-dimethyl-4-phenyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyl-4-phenyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality (2,2-dimethyl-4-phenyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-dimethyl-4-phenyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been investigated for their antibacterial potential. This compound may inhibit bacterial growth by interfering with essential cellular processes. Further studies are needed to explore its specific mechanism of action and potential applications in combating bacterial infections .
Antimycobacterial Properties
Given the global health challenge posed by tuberculosis, compounds with antimycobacterial activity are of great interest. The imidazole ring system has shown promise in inhibiting mycobacterial growth. Research into the efficacy of this compound against mycobacteria could provide valuable insights .
Anti-Inflammatory Effects
Imidazole derivatives have been explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways, making it a potential candidate for managing inflammatory conditions. Investigating its effects on specific inflammatory markers and pathways is crucial .
Antitumor Potential
The imidazole scaffold has been associated with antitumor activity. Researchers have studied imidazole-based compounds for their ability to inhibit cancer cell proliferation and induce apoptosis. Further investigations are warranted to assess the compound’s efficacy against specific cancer types .
Antidiabetic Properties
Compounds containing imidazole moieties have been evaluated for their antidiabetic effects. This compound might influence glucose metabolism or insulin signaling pathways. Rigorous studies are necessary to validate its potential as an antidiabetic agent .
Antioxidant Activity
Imidazole derivatives often exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing cellular damage. Investigating the radical-scavenging capacity of this compound could reveal its antioxidant potential .
Anti-Allergic Effects
Imidazole-based compounds have been studied for their anti-allergic activity. This compound may modulate immune responses and mitigate allergic reactions. Further research is needed to understand its precise mechanism and potential clinical applications .
Ulcerogenic Activity
Some imidazole derivatives possess ulcerogenic properties. Investigating whether this compound affects gastric mucosa and contributes to ulcer formation is essential. Understanding its safety profile is crucial for potential therapeutic use .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-methoxybenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione. For instance, the compound is known to react exothermically with bases, including amines, and is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers held at room temperature may explode due to slow decomposition that builds up pressure . Therefore, the storage and handling conditions of the compound can significantly impact its stability and efficacy.
properties
IUPAC Name |
(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-19(2)20-16(13-7-5-4-6-8-13)18(24)21(19)17(22)14-9-11-15(23-3)12-10-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVKOALYRXIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-dimethyl-4-phenyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971885.png)




![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)